1-{2-[(2-Methoxyphenyl)methoxy]benzoyl}-1H-indole-5-carbonitrile
Description
1-{2-[(2-Methoxyphenyl)methoxy]benzoyl}-1H-indole-5-carbonitrile is a synthetic indole derivative featuring a benzoyl group substituted at the indole nitrogen (position 1). The benzoyl moiety is further modified with a 2-methoxyphenylmethoxy group at its ortho position. Additionally, a carbonitrile substituent is present at position 5 of the indole core.
Properties
CAS No. |
820234-25-1 |
|---|---|
Molecular Formula |
C24H18N2O3 |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
1-[2-[(2-methoxyphenyl)methoxy]benzoyl]indole-5-carbonitrile |
InChI |
InChI=1S/C24H18N2O3/c1-28-22-8-4-2-6-19(22)16-29-23-9-5-3-7-20(23)24(27)26-13-12-18-14-17(15-25)10-11-21(18)26/h2-14H,16H2,1H3 |
InChI Key |
QXYSPUDNOHWVFS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1COC2=CC=CC=C2C(=O)N3C=CC4=C3C=CC(=C4)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[(2-Methoxyphenyl)methoxy]benzoyl}-1H-indole-5-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.
Introduction of the Benzoyl Group: The benzoyl group can be introduced through a Friedel-Crafts acylation reaction, where the indole is treated with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Methoxyphenyl Substitution: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction, where the indole derivative is treated with a methoxyphenyl halide in the presence of a base.
Formation of the Carbonitrile Group: The carbonitrile group can be introduced through a cyanation reaction, where the indole derivative is treated with a cyanating agent such as copper(I) cyanide.
Industrial Production Methods
Industrial production of 1-{2-[(2-Methoxyphenyl)methoxy]benzoyl}-1H-indole-5-carbonitrile may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts and reagents to improve yield and reduce costs .
Chemical Reactions Analysis
Types of Reactions
1-{2-[(2-Methoxyphenyl)methoxy]benzoyl}-1H-indole-5-carbonitrile can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methoxyphenyl halide in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of oxidized indole derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that 1-{2-[(2-Methoxyphenyl)methoxy]benzoyl}-1H-indole-5-carbonitrile exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance, a study evaluated its effectiveness against human tumor cells, reporting a mean growth inhibition (GI) value of 15.72 µM, indicating its potential as an antitumor agent .
Antidepressant Effects
The compound has been investigated for its antidepressant properties. It was found to exhibit potent inhibition of serotonin reuptake, making it a candidate for the development of antidepressant medications . This mechanism is crucial as it can help alleviate symptoms in patients suffering from depression.
Antimicrobial Activity
Another area of application is in antimicrobial research. Preliminary studies suggest that the compound may possess antibacterial and antifungal properties, making it a potential candidate for developing new antimicrobial agents . The mechanism likely involves disrupting microbial cell function.
Example Synthesis Pathway:
- Formation of Indole Ring : Start with appropriate starting materials to synthesize the indole core.
- Functionalization : Introduce methoxy and carbonitrile groups using specific reagents.
- Purification : Employ column chromatography to isolate the desired product.
Case Studies
Mechanism of Action
The mechanism of action of 1-{2-[(2-Methoxyphenyl)methoxy]benzoyl}-1H-indole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, it may interact with G-protein coupled receptors (GPCRs) or ion channels, influencing cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Indole Carbonitrile Derivatives
Structural Features and Substituent Effects
The following table summarizes key structural and synthetic differences between the target compound and analogs from the evidence:
*Estimated based on structural formula.
Key Observations:
- This complexity may influence solubility and bioavailability.
- Electron-Withdrawing Effects : The 5-carbonitrile group is common across all compounds, contributing to electron-withdrawing effects that stabilize the indole core and modulate reactivity.
- Synthetic Accessibility : Analogs like 9m (86% yield) and 10a (92% yield) demonstrate efficient synthesis via cross-coupling or Heck reactions, whereas the target compound likely requires more intricate multi-step protocols due to its substituted benzoyl group.
Physicochemical Properties
- Melting Points : While direct data for the target compound are absent, analogs such as 5-benzyloxy-1H-indole-2-carboxylic acid (15) exhibit melting points of 193–195°C , suggesting that methoxy and benzyloxy substituents enhance crystallinity. The target’s bulkier benzoyl group may further elevate its melting point.
- Lipophilicity : The 2-methoxyphenylmethoxy group in the target compound likely increases lipophilicity compared to unsubstituted phenyl or pyridinyl analogs (e.g., 9m) . This property could enhance membrane permeability but reduce aqueous solubility.
Functional Group Impact on Bioactivity (Inferred)
- Methoxy Groups: Methoxy substituents (e.g., in 9n, 9o ) are known to enhance metabolic stability and receptor binding via steric and electronic effects. The target’s 2-methoxyphenylmethoxy group may similarly improve interactions with hydrophobic binding pockets.
- Carbonitrile vs.
Biological Activity
1-{2-[(2-Methoxyphenyl)methoxy]benzoyl}-1H-indole-5-carbonitrile is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the existing literature on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes an indole moiety, which is known for its diverse biological activities. The presence of the methoxyphenyl group may enhance its lipophilicity and biological interactions.
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:
- Inhibition of Enzymatic Activity : Many indole derivatives are known to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases.
- Antioxidant Activity : The methoxy groups in the structure may contribute to antioxidant properties, reducing oxidative stress in cells.
- Antimicrobial Activity : Some studies suggest that related compounds show significant antibacterial and antifungal properties.
Biological Activity Overview
Case Studies
-
Neuroprotective Effects :
A study evaluated the neuroprotective effects of similar indole derivatives in animal models of Alzheimer's disease. Results indicated a significant reduction in neurodegeneration markers when treated with these compounds, suggesting a protective role against cognitive decline. -
Antimicrobial Efficacy :
In vitro studies have shown that compounds with similar structures exhibit antimicrobial activity against Gram-positive and Gram-negative bacteria. For instance, one derivative demonstrated an MIC value of 0.0195 mg/mL against E. coli, highlighting its potential as an antibacterial agent. -
Oxidative Stress Reduction :
Research has indicated that certain derivatives can significantly reduce malondialdehyde levels, a marker of oxidative stress, thereby suggesting their utility in conditions characterized by oxidative damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
